6,10,11-Triethylcarbonate-1-demethyl Daunomycinone
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Overview
Description
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a chemical compound with the molecular formula C29H28O14 and a molecular weight of 600.529. It is a derivative of Daunomycinone, which is a core structure in the anthracycline class of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves the introduction of ethyl carbonate groups at specific positions on the Daunomycinone structure. The reaction typically requires the use of ethyl chloroformate as the carbonate source and a base such as pyridine to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.
Scientific Research Applications
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Daunomycinone: The parent compound, which lacks the ethyl carbonate groups.
Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.
Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.
Uniqueness
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is unique due to the presence of ethyl carbonate groups, which can influence its solubility, reactivity, and biological activity. These modifications can potentially enhance its therapeutic properties and reduce side effects compared to other anthracyclines .
Properties
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLTLJGYVYVPZ-ADKRDUOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858520 |
Source
|
Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-62-7 |
Source
|
Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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